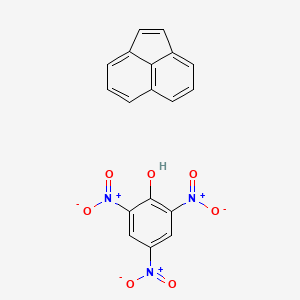
Acenaphthylene;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylene;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acenaphthylene: can be synthesized through the dehydrogenation of acenaphthene. This process typically involves the use of a dehydrogenation catalyst such as palladium on carbon.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acenaphthylene can undergo oxidation reactions to form acenaphthenequinone.
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both acenaphthylene and 2,4,6-trinitrophenol can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid
Major Products Formed:
Oxidation of Acenaphthylene: Acenaphthenequinone.
Reduction of 2,4,6-Trinitrophenol: 2,4,6-Triaminophenol.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
Acenaphthylene: is used as a ligand in organometallic chemistry and as a precursor for the synthesis of other polycyclic aromatic hydrocarbons.
2,4,6-Trinitrophenol: is used in the synthesis of dyes, explosives, and as a reagent in analytical chemistry
Biology and Medicine:
2,4,6-Trinitrophenol: has been used historically as an antiseptic and in burn treatments
Industry:
Acenaphthylene: is used in the production of dyes and pigments.
2,4,6-Trinitrophenol: is used in the manufacture of explosives and as a stabilizer for certain materials
Mechanism of Action
Acenaphthylene:
2,4,6-Trinitrophenol:
- Acts as an explosive due to its highly nitrated structure, which allows for rapid decomposition and release of energy.
- In biological applications, it acts as an antiseptic by denaturing proteins and disrupting cellular membranes .
Comparison with Similar Compounds
Phenol: Similar to 2,4,6-trinitrophenol but less nitrated and less acidic
Naphthalene: Similar to acenaphthylene but lacks the additional ring structure.
Uniqueness:
Acenaphthylene: is unique due to its polycyclic structure, which imparts distinct chemical properties and reactivity.
2,4,6-Trinitrophenol: is unique due to its high nitration level, making it a powerful explosive and a strong acid
Properties
CAS No. |
63147-14-8 |
|---|---|
Molecular Formula |
C18H11N3O7 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
acenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H8.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
FDVRHWRNKZHBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
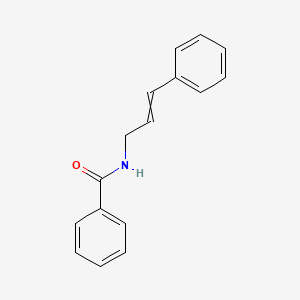

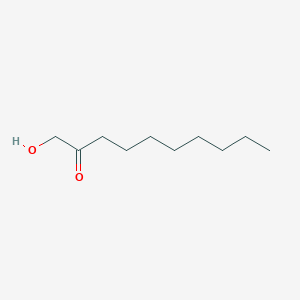
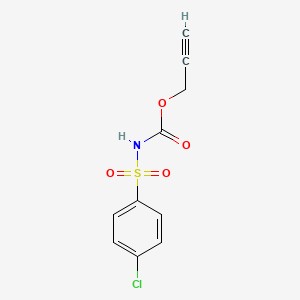

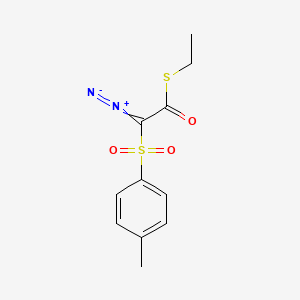
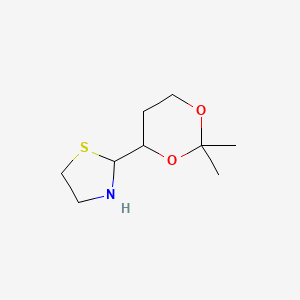
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
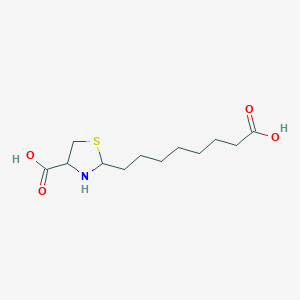
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

